

Threose Nucleic Acid (TNA) in Xenobiology: A Technical Guide to its Potential Applications

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Abstract

Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, is emerging as a powerful tool in xenobiology and synthetic biology. Its inherent resistance to nuclease and acid degradation, coupled with its ability to form stable duplexes with both DNA and RNA, positions TNA as a promising candidate for a range of applications, from diagnostics and therapeutics to the construction of orthogonal biological systems. The development of engineered TNA polymerases has further unlocked its potential by enabling the enzymatic synthesis and directed evolution of functional TNA molecules, such as aptamers and catalytic TNAzymes. This technical guide provides an in-depth overview of the core properties of TNA, detailed experimental protocols for its synthesis and for the selection of functional molecules, a summary of its current and potential applications, and a compilation of key quantitative data to inform future research and development.

Introduction to Threose Nucleic Acid (TNA)

Xenobiology, the study and engineering of biological systems with components not found in nature, offers a new frontier for biotechnology and medicine. A key area of xenobiology is the development of xeno-nucleic acids (XNAs), which are synthetic analogues of DNA and RNA with modified sugar-phosphate backbones.^[1] Among these, α -L-threofuranosyl nucleic acid, or

Threose Nucleic Acid (TNA), has garnered significant attention due to its unique combination of simplicity and functionality.

TNA's backbone is composed of repeating threofuranosyl sugars linked by 2',3'-phosphodiester bonds, a simpler structure compared to the five-carbon ribose or deoxyribose sugars in natural nucleic acids.^[1] This structural difference confers remarkable biostability, making TNA completely resistant to digestion by nucleases that readily degrade DNA and RNA.^[1] Furthermore, TNA can engage in Watson-Crick base pairing to form stable duplexes with itself, as well as with complementary DNA and RNA strands, allowing it to store and transfer genetic information within both natural and synthetic biological systems.^[2]

The advent of engineered DNA polymerases capable of synthesizing TNA from a DNA template has been a pivotal development, enabling the creation of TNA libraries and the subsequent in vitro selection of functional TNA molecules.^[3] This has led to the discovery of TNA aptamers that bind to specific targets with high affinity and TNAzymes that exhibit catalytic activity, opening up a wide array of potential applications.^{[4][5]}

This guide serves as a technical resource for researchers and professionals interested in harnessing the potential of TNA. It provides a comprehensive overview of TNA's properties, detailed methodologies for its synthesis and the directed evolution of functional TNA molecules, and a summary of its emerging applications in diagnostics, therapeutics, and the development of orthogonal genetic systems.

Physicochemical Properties of TNA

The unique chemical structure of TNA imparts several advantageous properties that distinguish it from natural nucleic acids.

Structural Features

The defining feature of TNA is its α -L-threofuranosyl sugar, which forms a four-carbon backbone connected by 2',3'-phosphodiester linkages.^[1] This is in contrast to the five-carbon sugar and 3',5'-phosphodiester linkages found in DNA and RNA. Despite this difference, TNA can form stable, anti-parallel, right-handed helical duplexes.^[6] The conformation of TNA:DNA and TNA:RNA duplexes tends to be A-form-like, which is more similar to RNA:RNA duplexes.^[7]
^[8]

Enhanced Stability

One of the most significant advantages of TNA is its exceptional stability.

- **Nuclease Resistance:** The unnatural 2',3'-phosphodiester backbone of TNA makes it completely resistant to degradation by a wide range of cellular nucleases that readily cleave DNA and RNA.[1] This property is crucial for in vivo applications where the persistence of the molecule is essential.
- **Acid Stability:** TNA exhibits significantly greater resistance to acid-mediated degradation compared to both DNA and RNA.[8] This enhanced stability is attributed to the slower rate of depurination.

The remarkable stability of TNA under various conditions is a key enabler for its use in harsh environments, both in vitro and in vivo.

Hybridization Properties

TNA is capable of forming stable Watson-Crick base pairs with complementary strands of TNA, DNA, and RNA.[2] The thermal stability of these duplexes is influenced by sequence composition, particularly the purine content of the TNA strand.[7]

Data Presentation

Thermal Stability of TNA Duplexes

The melting temperature (T_m) is a critical parameter for assessing the stability of nucleic acid duplexes. The following table summarizes a comparison of T_m values for TNA-containing duplexes and their natural counterparts.

Duplex Type	Sequence (5' to 3')	TNA Purine Content (%)	Tm (°C)	Reference
TNA:DNA	t(AGGT)d(ACCT)	50	20.0	[7]
RNA:DNA	r(AGGU)d(ACCT)	50	~30	[7]
DNA:DNA	d(AGGT)d(ACCT)	50	~25	[7]
TNA:DNA	t(GAGA)d(TCTC)	100	36.1	[7]
RNA:DNA	r(GAGA)d(TCTC)	100	~35	[7]
DNA:DNA	d(GAGA)d(TCTC)	100	~32	[7]
TNA:DNA	t(TCTT)d(AAGA)	0	22.8	[7]
RNA:DNA	r(UCUU)d(AAGA)	0	~32	[7]
DNA:DNA	d(TCTT)d(AAGA)	0	~28	[7]
DNA/TNA	d(CGCG)t(AATT) d(CGCG)	50	54.1	[8]
DNA/DNA	d(CGCGAATTC GCG)	50	56.4	[8]
RNA/TNA	r(CGCG)t(AAUU) r(CGCG)	50	66.8	[8]
RNA/RNA	r(CGCGAAUUC GCG)	50	68.1	[8]

Note: Tm values are dependent on buffer conditions and sequence length. The data presented here are for comparative purposes under the specific conditions reported in the cited literature.

Binding Affinities of TNA Aptamers

The dissociation constant (Kd) is a measure of the binding affinity of an aptamer to its target. Lower Kd values indicate stronger binding.

Aptamer Target	Aptamer Type	Kd (nM)	Reference
ATP	TNA	~20,000	[4]
SARS-CoV-2 S1 Protein	TNA (unmodified)	34,000 ± 11,000	[9]
SARS-CoV-2 S1 Protein	TNA (modified)	3,100 ± 1,000	[9]
Multiple Protein Targets	TNA	1,000 - 15,000	[9]

Kinetic Parameters of TNAzymes and TNA Polymerases

The catalytic efficiency of enzymes can be described by their Michaelis-Menten kinetic parameters, kcat and KM.

Enzyme	Substrate	kcat (min ⁻¹)	KM (nM)	kcat/KM (M ⁻¹ min ⁻¹)	Reference
T17-22 TNAzyme	RNA	0.017	675	2.5 x 10 ⁴	[5][10]
Deep Vent (exo-) Polymerase	dNTPs	-	-	~20-100 fold higher than tNTPs	[5][6]
10-92 TNA Polymerase	tNTPs	~60 nt/min	-	>99% fidelity	[3][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of TNA and the selection of functional TNA molecules.

Chemical Synthesis of TNA Oligonucleotides (Solid-Phase Synthesis)

TNA oligonucleotides are chemically synthesized using an automated DNA synthesizer via phosphoramidite chemistry.^{[12][13][14][15][16][17][18]}

4.1.1. Materials and Reagents

- TNA phosphoramidites (A, C, G, T)
- Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside
- Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
- Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile
- Coupling solution: TNA phosphoramidite (0.1 M in Acetonitrile)
- Capping solution A: Acetic anhydride/Pyridine/THF
- Capping solution B: 16% N-Methylimidazole in THF
- Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water
- Cleavage and deprotection solution: Ammoniacal methylamine (AMA)
- Anhydrous Acetonitrile

4.1.2. Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one TNA nucleotide to the growing chain.

- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.
- Coupling: The next TNA phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleoside.

- Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

These four steps are repeated until the desired TNA sequence is assembled.

4.1.3. Cleavage and Deprotection

Following synthesis, the TNA oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution.

4.1.4. Purification

The crude TNA oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC).[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Column: C18 reverse-phase column
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
- Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is typically used to elute the full-length TNA product.

The purity and identity of the final product are confirmed by mass spectrometry.

Enzymatic Synthesis of TNA

The development of engineered DNA polymerases allows for the template-directed enzymatic synthesis of TNA.[\[1\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

4.2.1. Materials and Reagents

- Engineered TNA polymerase (e.g., 10-92 polymerase)[\[9\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- DNA template strand
- DNA primer strand
- TNA nucleoside triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP)
- Reaction buffer (e.g., ThermoPol Buffer)

4.2.2. Protocol

- Anneal the DNA primer to the DNA template by heating to 95°C for 5 minutes and then cooling to room temperature.
- Prepare the reaction mixture containing the annealed primer/template, tNTPs, and reaction buffer.
- Initiate the reaction by adding the engineered TNA polymerase.
- Incubate the reaction at the optimal temperature for the polymerase (e.g., 55-65°C).
- The synthesized TNA strand can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).

In Vitro Selection of TNA Aptamers (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative process used to isolate aptamers with high affinity for a specific target from a large random library of nucleic acid sequences.[\[15\]](#)[\[29\]](#)[\[30\]](#)

4.3.1. Materials and Reagents

- TNA library (a pool of random TNA sequences)
- Target molecule (protein, small molecule, etc.)
- Binding buffer (e.g., PBS with MgCl₂)
- Wash buffer (Binding buffer with or without detergents like Tween-20)

- Elution buffer (e.g., high salt, high pH, or a solution containing a competitor)
- Engineered TNA polymerase and reverse transcriptase
- PCR reagents

4.3.2. SELEX Cycle

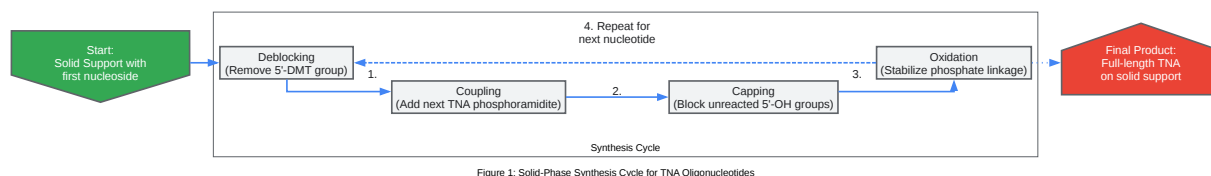
- **Library Preparation:** A TNA library is generated enzymatically from a corresponding DNA library.
- **Binding:** The TNA library is incubated with the target molecule in the binding buffer to allow for complex formation.
- **Partitioning:** TNA molecules that bind to the target are separated from the unbound sequences. This can be achieved using various methods such as nitrocellulose filter binding, affinity chromatography, or magnetic beads.
- **Washing:** The bound complexes are washed with wash buffer to remove non-specifically bound TNA molecules. The stringency of the washing steps can be increased in later rounds of selection to isolate higher affinity binders.
- **Elution:** The bound TNA molecules are eluted from the target.
- **Amplification:** The eluted TNA is reverse transcribed to cDNA and then amplified by PCR. The resulting DNA is then used as a template to generate an enriched TNA pool for the next round of selection.

This cycle is typically repeated for 8-15 rounds to enrich for high-affinity aptamers. The final enriched pool is then cloned and sequenced to identify individual aptamer candidates.

In Vitro Selection of TNAzymes

A similar in vitro selection strategy can be employed to discover TNA molecules with catalytic activity (TNAzymes).^{[4][5][10][26][31][32][33]} For example, to select for RNA-cleaving TNAzymes, the TNA library is designed to contain a specific RNA linkage. TNA molecules that can cleave this linkage are then isolated and amplified.

Mandatory Visualizations



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Caption: Workflow for the solid-phase chemical synthesis of TNA oligonucleotides.

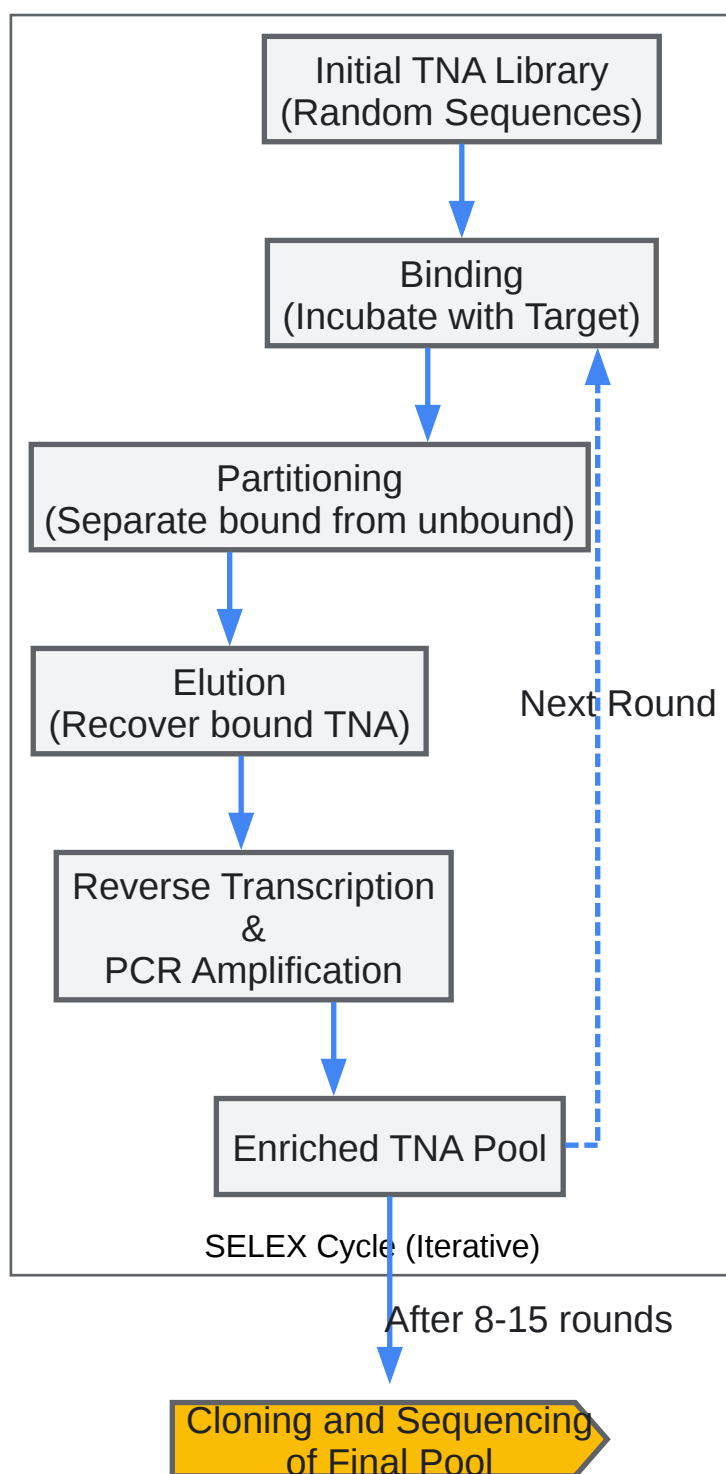


Figure 2: In Vitro Selection (SELEX) Workflow for TNA Aptamers

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Caption: Iterative process for the selection of high-affinity TNA aptamers.

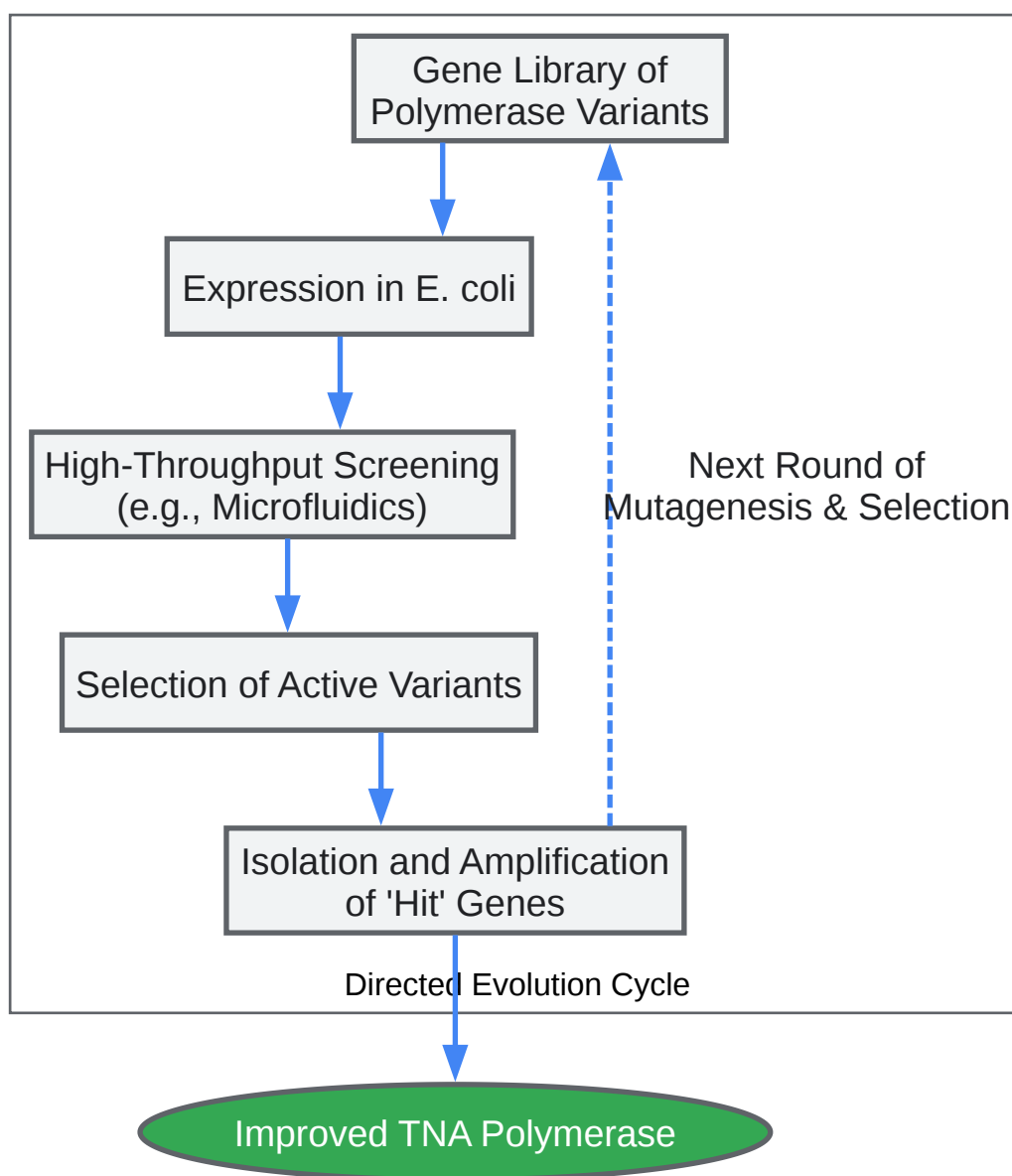


Figure 3: Directed Evolution of a TNA Polymerase

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Caption: Workflow for the directed evolution of TNA polymerases with enhanced activity.

Potential Applications of TNA in Xenobiology

The unique properties of TNA make it a versatile tool for a variety of applications in xenobiology, diagnostics, and therapeutics.

TNA-Based Diagnostics

The high stability and specific binding capabilities of TNA aptamers make them ideal recognition elements in diagnostic assays. They can be used in place of antibodies in applications such as:

- **Biosensors:** TNA aptamers can be integrated into various sensor platforms (e.g., electrochemical, optical) for the detection of small molecules, proteins, and even whole cells.
- **Flow Cytometry:** Fluorescently labeled TNA aptamers can be used as probes for cell sorting and analysis.
- **Diagnostic Imaging:** TNA aptamers conjugated to imaging agents could be used for targeted imaging of diseased tissues.

TNA-Based Therapeutics

TNA's resistance to nuclease degradation makes it a highly attractive candidate for therapeutic applications.

- **Aptamers as Therapeutic Agents:** TNA aptamers can be developed to bind to and inhibit the function of disease-related proteins, acting as targeted therapeutic agents with potentially lower immunogenicity than antibody-based drugs.
- **Antisense Therapy:** TNA oligonucleotides can be designed to bind to specific mRNA molecules, leading to the inhibition of gene expression. Their high stability would likely result in a longer duration of action compared to DNA- or RNA-based antisense oligonucleotides.
- **TNAzymes as Therapeutics:** Catalytically active TNAzymes could be engineered to cleave specific RNA targets, such as viral RNA or cancer-related transcripts, providing a novel therapeutic modality.

Orthogonal Genetic Systems

The ability of TNA to store and transfer genetic information, combined with the development of specific TNA polymerases, opens the door to the creation of orthogonal genetic systems.^[34] Such systems would operate in parallel to the cell's natural DNA- and RNA-based machinery without cross-interference. This could lead to:

- Genetic Firewalls: Orthogonal genetic systems could be used to contain genetically modified organisms, preventing the transfer of synthetic genetic information to natural organisms.
- Expanded Genetic Alphabets: The TNA backbone could potentially be combined with unnatural base pairs to create a truly synthetic genetic system with expanded information storage capacity.
- Novel Protein Synthesis: In the long term, the development of an entire orthogonal central dogma based on TNA could enable the synthesis of proteins with unnatural amino acids, leading to novel biomaterials and therapeutics.

Conclusion

Threose Nucleic Acid represents a significant advancement in the field of xenobiology. Its inherent stability, ability to hybridize with natural nucleic acids, and the growing toolbox of enzymes for its synthesis and manipulation make it a highly promising platform for a wide range of applications. From the development of robust diagnostics and next-generation therapeutics to the ambitious goal of constructing orthogonal biological systems, TNA is poised to play a crucial role in shaping the future of biotechnology and medicine. Further research into the directed evolution of more efficient TNA polymerases and TNAs, as well as the exploration of TNA's potential in living organisms, will undoubtedly continue to expand the horizons of what is possible with this remarkable synthetic genetic polymer.

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